molecular formula C19H22N2O3S B2542606 (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1706473-71-3

(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide

Cat. No. B2542606
CAS RN: 1706473-71-3
M. Wt: 358.46
InChI Key: MSXWTAXAUKQDLA-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide, also known as HET0016, is a potent and selective inhibitor of the enzyme 20-HETE synthase. This enzyme plays a crucial role in the production of 20-hydroxyeicosatetraenoic acid (20-HETE), which is involved in the regulation of blood pressure, kidney function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases, as well as cancer.

Scientific Research Applications

1. Solvent-Dependent Synthesis Applications

(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide is utilized in solvent-dependent synthetic methods. A study demonstrated its application in the preparation of novel benzo-δ-sultam and 3-benzyl-3-hydroxy-N-methyloxindole scaffolds through DBU-catalyzed Baylis–Hillman reactions. This process resulted in moderate to high yields of various sulfonamide derivatives, proving its versatility in organic synthesis and potential in pharmaceutical development (Ghandi et al., 2014).

2. Pharmacokinetics and Drug Delivery

Another study explored the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives. It examined the systemic clearance and oral bioavailability across different species, uncovering the potential of certain derivatives to increase oral exposure. This research is crucial for understanding the drug delivery aspects of sulfonamide derivatives in medicinal chemistry (Stearns et al., 2002).

properties

IUPAC Name

(E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-21-11-9-16-13-17(7-8-18(16)21)19(22)14-20-25(23,24)12-10-15-5-3-2-4-6-15/h2-8,10,12-13,19-20,22H,9,11,14H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXWTAXAUKQDLA-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C=CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)/C=C/C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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